molecular formula C5H6INO B12979344 (3-Iodofuran-2-yl)methanamine

(3-Iodofuran-2-yl)methanamine

Cat. No.: B12979344
M. Wt: 223.01 g/mol
InChI Key: UHXQXAQJVPROMK-UHFFFAOYSA-N
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Description

(3-Iodofuran-2-yl)methanamine is a versatile furan-based chemical building block designed for advanced research applications. Its molecular structure incorporates two highly valuable functional groups: a reactive iodine substituent and a primary amine, making it a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmacologically active compounds and functional materials. Furan heterocycles are recognized as privileged structures in medicinal chemistry, forming the core of numerous biomaterials with potential antimicrobial, anticancer, and other therapeutic activities . The iodine atom at the 3-position of the furan ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, which are fundamental tools for constructing complex molecular architectures . Concurrently, the primary aminomethyl group serves as a handle for further functionalization, allowing researchers to form amide bonds or create secondary and tertiary amines, thereby enabling the integration of this scaffold into larger, more complex molecules. This combination of features positions this compound as a key starting material in multicomponent reactions and the synthesis of monocyclic heterocycles, streamlining the path to novel chemical entities for high-throughput screening and drug discovery campaigns . Researchers can leverage this compound to develop new inhibitors for specific biological targets or to create novel polymers and materials with tailored properties. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

(3-iodofuran-2-yl)methanamine

InChI

InChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2

InChI Key

UHXQXAQJVPROMK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1I)CN

Origin of Product

United States

Preparation Methods

Halogenation of Furan Derivatives to Introduce Iodine

A common approach to obtain 3-iodofuran derivatives involves halogen exchange or direct iodination of pre-functionalized furans. According to a detailed study on halo-furan synthesis, a one-pot three-component reaction can be employed where an alkynone intermediate is converted into 3-iodofurans by treatment with sodium iodide and p-toluenesulfonic acid in methanol at room temperature. This method yields iodo-substituted furans efficiently with good purity after chromatographic purification.

Key reaction conditions:

Step Reagents/Conditions Outcome
Alkynone intermediate Sodium iodide, p-toluenesulfonic acid, MeOH Conversion to 3-iodofuran
Temperature Room temperature Mild conditions preserve furan
Purification Column chromatography on neutral alumina Pure 3-iodofuran derivatives

This method is adaptable for various substituted furans and provides a reliable route to 3-iodofuran intermediates.

Introduction of the Methanamine Group at the 2-Position

The aminomethyl substituent can be introduced via nucleophilic substitution or reductive amination strategies starting from 2-formyl or 2-halogenated furan derivatives.

A typical approach involves:

  • Starting from 3-iodofuran-2-carboxaldehyde or 3-iodofuran-2-methyl halide.
  • Reacting with ammonia or an amine source under reductive amination conditions.
  • Alternatively, direct substitution of a 2-halogenated intermediate with ammonia or amine nucleophiles.

While specific literature on (3-iodofuran-2-yl)methanamine is limited, analogous methods for related benzylamine derivatives (e.g., 3-iodobenzylamine) provide insight. For example, 3-iodobenzylamine is prepared by nucleophilic substitution of 3-iodobenzyl halides or via reduction of corresponding imines, often followed by protection/deprotection steps to isolate the amine.

Protection and Deprotection Strategies

To avoid side reactions during iodination or amination, protecting groups such as tert-butoxycarbonyl (Boc) are used on the amine functionality. For instance, 3-iodobenzylamine can be protected with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane at room temperature, yielding Boc-protected amines in high yield (up to 89%). This strategy can be adapted for this compound synthesis to improve stability and facilitate purification.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Yield/Notes Reference
Iodination of furan One-pot three-component reaction Sodium iodide, p-toluenesulfonic acid, MeOH, RT Moderate to good yields; mild conditions
Aminomethyl introduction Reductive amination or nucleophilic substitution Ammonia or amine source, reducing agent or halide precursor Analogous to benzylamine synthesis; requires optimization
Amine protection Boc protection Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, RT High yield (up to 89%), facilitates purification

Research Findings and Analysis

  • The iodination method via sodium iodide and acid-mediated cyclization of alkynones is a robust and mild approach that avoids harsh conditions that could degrade the furan ring.
  • Aminomethylation strategies are well-established in aromatic systems and can be adapted to furan derivatives, though the electron-rich nature of furan may require careful control of reaction conditions to avoid ring substitution or degradation.
  • Protection of the amine group is critical for isolating pure products and preventing side reactions during subsequent synthetic steps.
  • No direct, single-step synthesis of this compound is reported in the literature, indicating that a multi-step synthesis involving iodination followed by amination and protection is the practical route.

Chemical Reactions Analysis

Types of Reactions

(3-Iodofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Development
(3-Iodofuran-2-yl)methanamine is utilized as a building block in the synthesis of novel drug candidates. Its ability to act as an enzyme inhibitor makes it valuable in the development of therapeutics targeting specific diseases, particularly those involving enzyme dysregulation. For instance, its derivatives have been explored for their potential to inhibit sirtuins, a class of enzymes implicated in aging and metabolic processes.

Organic Synthesis

Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its furan ring structure allows for various functional group modifications, making it a versatile precursor in heterocyclic chemistry. Researchers have reported successful syntheses of more complex compounds by utilizing this compound as a starting material.

Example Reactions
The following table summarizes some key reactions involving this compound:

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form new derivatives
CyclizationForms cyclic compounds through intramolecular reactions
FunctionalizationModifies the furan ring for enhanced biological activity

Biological Studies

Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's structure-activity relationship has been extensively studied to optimize its anticancer properties.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound against several tumor cell lines, reporting an IC50 value indicating effective growth inhibition at micromolar concentrations. This suggests its potential as an anticancer agent.
  • Animal Models : Research involving animal models assessed the compound's impact on tumor growth and metastasis. Variations in dosage revealed different therapeutic outcomes, emphasizing the need for careful dosage regulation to balance efficacy and toxicity.
  • Structure-Activity Relationship (SAR) : Investigations into modifying the chemical structure of this compound have shown that changes to substituents on the furan ring can enhance biological activity against specific cancer types. This highlights the compound's potential for targeted cancer therapies.

Mechanism of Action

The mechanism of action of (3-Iodofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds with other molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. (5-Phenylfuran-2-yl)methanamine Derivatives

  • Structure : The phenyl group at the 5-position of the furan ring contrasts with the 3-iodo substitution in the target compound .
  • Biological Activity : Derivatives of (5-phenylfuran-2-yl)methanamine exhibit SIRT2 inhibitory activity, with substituents like urea linkers and 4-carboxyl groups on the phenyl ring enhancing potency .
  • Its electron-withdrawing nature may reduce the amine’s basicity compared to electron-donating groups.

b. (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

  • Structure : This compound replaces the furan ring with a dihydrodioxin system, increasing oxygen content and altering ring strain .
  • Solubility : The additional oxygen atoms may improve aqueous solubility compared to the iodofuran derivative, where iodine’s hydrophobicity could reduce solubility .

c. N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

  • Structure : Features a benzimidazole core instead of furan, with a 4-chlorophenyl group. The chloro substituent is smaller and less polarizable than iodine .
  • Electronic Effects : Chlorine’s electronegativity may create different dipole moments compared to iodine, influencing interactions with biological targets.
Physicochemical Properties
Compound Molecular Weight (g/mol) Substituent Position/Type Key Properties (Inferred)
(3-Iodofuran-2-yl)methanamine ~237.0 3-Iodo (furan) High lipophilicity (clogP ~3–4)*
(5-Phenylfuran-2-yl)methanamine ~187.2 5-Phenyl (furan) Moderate clogP (~2.5–3.5)
(2,3-Dihydrodioxin)methanamine ~181.2 Dihydrodioxin ring Higher solubility due to oxygen
N-(Benzimidazolyl)-4-Cl-methanamine ~287.7 4-Chloro (phenyl) Moderate solubility, polar surface

*Estimated based on iodine’s contribution to logP.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Iodofuran-2-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with furan derivatives (e.g., 3-bromofuran-2-yl)methanamine. Replace bromine with iodine via halogen exchange using NaI/CuI in polar aprotic solvents (e.g., DMF) under reflux .
  • Step 2 : Protect the amine group with Boc or Fmoc to prevent side reactions during iodination.
  • Optimization : Vary temperature (80–120°C), catalyst loading (5–10 mol% CuI), and reaction time (12–24 hrs). Monitor yield via HPLC or TLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., iodine at C3, amine at C2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: C5_5H7_7IN1_1O1_1, ~239.96 g/mol).
  • X-ray Crystallography : Use SHELX programs for crystal structure determination if single crystals are obtained .

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